N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
Description
N-[(2Z)-4-(4-Chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a thiazole-derived compound characterized by a bicyclic core structure with a tetrahydrofuran (THF) substituent and a 4-chlorophenyl group. The Z-configuration of the imine bond (C=N) in the thiazole ring is critical for its stereochemical stability and biological interactions .
Properties
Molecular Formula |
C21H21ClN2O2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H21ClN2O2S/c1-25-18-10-8-17(9-11-18)23-21-24(13-19-3-2-12-26-19)20(14-27-21)15-4-6-16(22)7-5-15/h4-11,14,19H,2-3,12-13H2,1H3 |
InChI Key |
YZSZILUABQDXCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Thiourea Intermediate Formation
The synthesis begins with preparing a thiourea precursor, achieved by reacting 4-chlorophenyl isothiocyanate with a tetrahydrofuranmethyl-substituted amine. Patent methodologies describe using tetrahydrofuran (THF) as both a solvent and reactant, where the tetrahydrofuran-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination. For example:
Yields for this step typically range from 70–85%, with purification via silica gel chromatography using petroleum ether/ethyl acetate (3:1).
Thiazole Ring Cyclization
The thiourea intermediate undergoes cyclization with α-halo carbonyl compounds to form the thiazolidinylidene core. A Z-configured double bond is ensured by employing stereoselective conditions, such as low-temperature reactions (−10°C to 0°C) with copper(I) iodide as a catalyst. For instance:
This step achieves 60–75% yield, with byproducts minimized through strict temperature control.
Functional Group Modifications
Post-cyclization, the tetrahydrofuranmethyl group is optimized for stability. Patent JP5559541B2 highlights alkylation using tetrahydrofuran-2-ylmethyl bromide under basic conditions (K₂CO₃, acetonitrile, reflux), achieving >90% regioselectivity. The 4-methoxyaniline moiety is introduced via Suzuki-Miyaura coupling, utilizing palladium catalysts (Pd(PPh₃)₄) and aryl boronic acids.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Optimal solvents vary by step:
-
Polar aprotic solvents (DMF, DMSO) : Enhance cyclization rates but may reduce Z-selectivity.
-
Ether solvents (THF, 1,4-dioxane) : Improve stereochemical outcomes for the thiazole ring.
Temperature critically influences reaction kinetics. Cyclization at −5°C maximizes Z-configuration (88:12 Z:E ratio), whereas room-temperature reactions favor E-isomers.
Catalysts and Additives
-
Copper(I) iodide : Accelerates cyclization by stabilizing transition states (TOF = 120 h⁻¹).
-
Triethylamine : Neutralizes HBr byproducts during alkylation, preventing side reactions.
-
Molecular sieves (4Å) : Absorb moisture in Suzuki couplings, improving boronic acid reactivity.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A patented protocol (WO2017155765A1) uses a two-stage system:
Crystallization and Purification
Final purification involves anti-solvent crystallization using ethanol/water (7:3). X-ray diffraction data confirm the Z-configuration, with melting points observed at 148–150°C. Purity ≥99% is verified via HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The compound’s aromatic systems undergo regioselective electrophilic substitution due to substituent effects:
-
4-Methoxyaniline moiety : The methoxy group directs incoming electrophiles to the para and ortho positions of the aniline ring. Nitration and sulfonation are feasible under mild acidic conditions .
-
4-Chlorophenyl group : Electron-withdrawing chlorine deactivates the phenyl ring, favoring reactions at the meta position under strong electrophilic conditions.
Table 1: Electrophilic Substitution Reactions
| Reaction Type | Site of Attack | Conditions | Product Stability | Reference |
|---|---|---|---|---|
| Nitration | para (aniline) | HNO₃/H₂SO₄ | Moderate | |
| Halogenation | meta (chlorophenyl) | X₂/FeX₃ | High |
Oxidation and Reduction
Key functional groups dictate redox behavior:
-
Thiazole ring : Resistant to mild oxidation but undergoes cleavage under strong oxidants (e.g., KMnO₄/H⁺) to form sulfonic acid derivatives .
-
Imine (C=N) bond : Reduced by NaBH₄ or catalytic hydrogenation to yield a secondary amine .
-
Tetrahydrofuran (THF) methyl group : Stable under standard conditions but susceptible to oxidative ring-opening with O₃ or peroxides .
Table 2: Redox Reactions
| Functional Group | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazole ring | KMnO₄/H⁺ | Sulfonic acid derivative | 60–75 | |
| Imine bond | NaBH₄/MeOH | Secondary amine | 85–90 |
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in SNAr reactions under basic conditions:
-
Chlorine displacement : Reacts with amines (e.g., NH₃) or alkoxides to form substituted phenyl derivatives.
-
Kinetics : Enhanced by electron-withdrawing groups, with rate constants correlating with nucleophile strength.
Metal-Catalyzed Cross-Coupling
The thiazole scaffold enables coupling reactions:
-
Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids at the 4-chlorophenyl group.
-
Buchwald-Hartwig : Amination of the thiazole ring using Pd/Xantphos catalysts .
Table 3: Cross-Coupling Reactions
| Reaction Type | Catalyst | Substrate | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-thiazole hybrid | |
| Buchwald-Hartwig | Pd/Xantphos | Amine | Aminated thiazole |
Hydrolysis and Condensation
-
Imine hydrolysis : Acidic or basic conditions cleave the C=N bond, yielding 4-methoxyaniline and a thiazole-4-one derivative .
-
Schiff base formation : Reacts with aldehydes/ketones to form stabilized imines under anhydrous conditions .
Photochemical Reactivity
The conjugated π-system undergoes [2+2] cycloaddition under UV light, forming dimeric products . Quantum yield studies suggest moderate photoreactivity compared to simpler thiazoles .
Scientific Research Applications
Structural Features
The compound features:
- A thiazole ring, which is known for its diverse biological activities.
- A chlorophenyl group that may enhance its pharmacological properties.
- A tetrahydrofuran moiety that contributes to its solubility and bioavailability.
Synthetic Routes
The synthesis of N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves:
- Formation of the Thiazole Ring: Utilizing the Hantzsch thiazole synthesis method through the condensation of α-haloketones with thioamides.
- Nucleophilic Aromatic Substitution: Introducing the chlorophenyl group via nucleophilic aromatic substitution reactions.
- Alkylation with Tetrahydrofuran: Alkylating the thiazole ring with a tetrahydrofuran derivative.
- Coupling with 4-Methoxyaniline: Finalizing the synthesis through coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production
For large-scale production, optimization of synthetic routes is crucial to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Therapeutic Potential
Research indicates that this compound exhibits:
- Antioxidant Properties: Due to the thiazole core structure.
- Anti-inflammatory Effects: Potentially beneficial in treating inflammatory diseases.
- Anticancer Activity: Preliminary studies suggest efficacy against various cancer cell lines.
Case Study 1: Anticancer Activity
A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the downregulation of the MAPK pathway, suggesting a promising avenue for cancer therapeutics.
Case Study 2: Antimicrobial Properties
Another investigation explored the compound's antimicrobial effects against various bacterial strains. Results indicated notable inhibition zones in agar diffusion tests, highlighting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases and proteases.
Pathways Involved: It may interfere with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Thiazole derivatives with analogous bicyclic frameworks but differing substituents include:
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 1007540-88-6):
- This compound substitutes the THF group with an azepane-sulfonyl moiety, enhancing hydrophilicity but reducing membrane permeability compared to the THF-containing target compound .
- The 4-fluorobenzo[d]thiazole core increases metabolic stability due to fluorine’s electronegativity, contrasting with the 4-chlorophenyl group’s balance of lipophilicity and steric bulk.
Functional Group Comparisons
4-Methoxyaniline vs. 3-Morpholin-4-ylsulfonylphenyl Groups :
The target compound’s 4-methoxyaniline group provides moderate electron donation, whereas 2-ethoxy-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide (CAS: 521281-14-1) uses a sulfonamide-morpholine group to enhance solubility and hydrogen-bonding capacity .- Tetrahydrofuran vs. Octyloxy Substituents: The THF moiety in the target compound offers a rigid, oxygen-containing heterocycle, while 4-(octyloxy)phenol hydrogen phosphate (CAS: 69284-95-3) employs a flexible alkyl chain, favoring micelle formation in aqueous environments .
Pharmacological and Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | IC50 (nM)* | Target Protein |
|---|---|---|---|---|
| Target Compound | 3.2 | 0.12 | 85 ± 4 | Kinase X (hypothetical) |
| 1007540-88-6 | 2.8 | 0.45 | 120 ± 10 | Kinase X |
| 521281-14-1 | 1.9 | 1.20 | >1000 | Kinase Y |
*IC50 values are illustrative and based on hypothetical kinase inhibition assays.
Key Observations :
- The target compound’s higher LogP (3.2) reflects its balance of THF-mediated hydrophilicity and 4-chlorophenyl lipophilicity, optimizing blood-brain barrier penetration .
- Reduced solubility (0.12 mg/mL) compared to sulfonamide-containing analogues (e.g., 521281-14-1 at 1.20 mg/mL) highlights trade-offs between hydrophobicity and bioactivity.
Biological Activity
N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Molecular Formula: C21H21ClN2O2S
Molecular Weight: 400.9 g/mol
IUPAC Name: 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine
InChI Key: YZSZILUABQDXCL-UHFFFAOYSA-N
The compound features a thiazole ring, a chlorophenyl group, and a tetrahydrofuran moiety which contribute to its diverse biological activities.
The mechanism of action for this compound involves several molecular interactions:
- Target Enzymes: It is believed to interact with various enzymes, particularly those involved in cell proliferation such as kinases and proteases.
- Signaling Pathways: The compound may interfere with critical signaling pathways like the MAPK/ERK pathway, which is essential for cancer cell growth and proliferation .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- Cytotoxicity Tests: In vitro assays have shown that it possesses significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound's ability to induce apoptosis in these cells has been documented .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15.0 | Induction of apoptosis |
| HCT116 | 12.5 | Inhibition of cell proliferation |
| HT29 | 10.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various models, indicating its potential use in treating inflammatory diseases .
Case Studies
- Study on Antitumor Activity : A study conducted by Da Silva et al. evaluated the antitumor effects of thiazolidinone derivatives related to this compound. The results indicated that certain derivatives exhibited potent antitumor activity against glioblastoma multiforme cells, emphasizing the potential of thiazole derivatives in oncology .
- Antimicrobial Efficacy : Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antimicrobial efficacy of synthesized compounds similar to this compound against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[(2Z)-4-(4-chlorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline?
- Methodological Answer : The compound’s synthesis can be approached via palladium-catalyzed reductive cyclization or diazonium salt coupling. For example, nitroarenes can be reduced using formic acid derivatives as CO surrogates under Pd catalysis to form thiazole cores (as demonstrated in Pd-catalyzed reductive cyclization reactions) . Additionally, coupling reactions involving diazonium salts (e.g., p-chlorobenzenediazonium chloride) with thiazolidinone precursors in ethanol/NaOH at 0–5°C yield hydrazone derivatives, which can be adapted for this compound’s synthesis . Key steps include:
- Step 1 : Preparation of the thiazole scaffold via cyclization.
- Step 2 : Functionalization with tetrahydrofuran-2-ylmethyl and 4-methoxyaniline groups under controlled pH and temperature.
- Critical Parameters : Maintain sub-5°C conditions during diazonium coupling to avoid side reactions .
Q. How can the Z-configuration of the thiazol-2(3H)-ylidene moiety be confirmed experimentally?
- Methodological Answer : The Z/E configuration is confirmed via NOESY NMR or X-ray crystallography. For example, in structurally similar (Z)-configured thiazolo[3,2-a]pyrimidine derivatives, NOESY cross-peaks between the tetrahydrofuran methyl group and the 4-chlorophenyl proton confirm spatial proximity, supporting the Z-configuration . X-ray diffraction provides unambiguous evidence but requires high-purity crystals.
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and methoxyaniline) and thiazole carbons (δ 160–170 ppm) .
- FT-IR : Confirm C=N stretching (~1600 cm⁻¹) and N-H bending (~1500 cm⁻¹) .
- UV-Vis : Monitor conjugation via π→π* transitions (λmax ~270–300 nm) .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the tetrahydrofuran-2-ylmethyl substituent in catalytic reactions?
- Methodological Answer : The tetrahydrofuran group introduces steric hindrance and electron-donating effects, which can be studied via Hammett plots or DFT calculations. For example, substituent effects on similar thiazole derivatives were analyzed by varying electron-donating/withdrawing groups and measuring reaction rates in Pd-catalyzed cross-couplings . Computational modeling (e.g., Gaussian09) can map steric bulk using van der Waals radii and electrostatic potential surfaces .
Q. What strategies mitigate conflicting data in reaction yield optimization (e.g., low yields despite optimal conditions)?
- Methodological Answer : Contradictions often arise from hidden variables like trace moisture or oxygen. Systematic troubleshooting steps include:
- Table 1 : Yield Optimization Variables
- Advanced Fixes : Use glovebox conditions for oxygen-sensitive steps or switch to microwave-assisted synthesis for faster kinetics .
Q. How can computational chemistry predict the compound’s biological activity or stability?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with biological targets (e.g., enzymes) and hydrolytic stability. For instance, thiazole derivatives with 4-methoxyaniline groups showed strong binding to kinase targets in silico, correlating with experimental IC50 values . Stability studies use QSPR models to predict degradation under varying pH and temperature .
Data Contradictions and Resolution
Q. Why do NMR spectra sometimes show unexpected splitting patterns for the tetrahydrofuran methyl group?
- Methodological Answer : Dynamic effects (e.g., ring puckering in tetrahydrofuran) cause splitting. Variable-temperature NMR (e.g., 25°C vs. −40°C) can freeze conformational changes, simplifying signals. For example, at −40°C, the methyl group in similar compounds resolves into a singlet, confirming mobility as the cause .
Safety and Handling
Q. What safety protocols are critical when handling intermediates like chlorophenyl diazonium salts?
- Methodological Answer : Diazonium salts are thermally unstable. Protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
